2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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Overview
Description
2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multiple steps. One common method starts with the preparation of 1,2,3,4-tetrahydro-9-acridinecarboxylic acid, which is then reacted with diallylamine and an appropriate esterifying agent under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diallylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-9-acridinecarboxamide
- 4-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-Phenyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
Uniqueness
Compared to these similar compounds, 2-(Diallylamino)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate stands out due to its diallylamino group, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-[bis(prop-2-enyl)amino]-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C22H24N2O3/c1-3-13-24(14-4-2)20(25)15-27-22(26)21-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)21/h3-5,7,9,11H,1-2,6,8,10,12-15H2 |
InChI Key |
GDJDWBZAPUEPBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)COC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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